molecular formula C13H20BrN3O2 B1443787 ethyl 1-[(4-bromo-1-methyl-1H-pyrazol-3-yl)methyl]piperidine-4-carboxylate CAS No. 1384950-11-1

ethyl 1-[(4-bromo-1-methyl-1H-pyrazol-3-yl)methyl]piperidine-4-carboxylate

Cat. No.: B1443787
CAS No.: 1384950-11-1
M. Wt: 330.22 g/mol
InChI Key: CPZDUOCIZDPACN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 1-[(4-bromo-1-methyl-1H-pyrazol-3-yl)methyl]piperidine-4-carboxylate is a piperidine-derived compound functionalized with a 4-bromo-1-methylpyrazole substituent and an ethyl ester group. This structure combines a nitrogen-containing heterocycle (piperidine) with a brominated pyrazole moiety, making it a versatile intermediate in medicinal chemistry and drug synthesis. The bromine atom at the 4-position of the pyrazole ring enhances reactivity in cross-coupling reactions, while the ethyl ester group contributes to solubility and metabolic stability .

The compound’s synthesis typically involves alkylation or coupling reactions between piperidine-4-carboxylate derivatives and brominated pyrazole precursors. For example, analogous routes described in patent literature involve reacting ethyl isonipecotate with halogenated intermediates in the presence of organic bases or coupling agents like EDCI/HOBt .

Properties

IUPAC Name

ethyl 1-[(4-bromo-1-methylpyrazol-3-yl)methyl]piperidine-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20BrN3O2/c1-3-19-13(18)10-4-6-17(7-5-10)9-12-11(14)8-16(2)15-12/h8,10H,3-7,9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPZDUOCIZDPACN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCN(CC1)CC2=NN(C=C2Br)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20BrN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 1-[(4-bromo-1-methyl-1H-pyrazol-3-yl)methyl]piperidine-4-carboxylate typically involves a multi-step process. One common synthetic route includes the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized by reacting a suitable hydrazine derivative with an α,β-unsaturated carbonyl compound under acidic or basic conditions.

    Bromination: The synthesized pyrazole ring is then brominated using a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst.

    Esterification: The brominated pyrazole is then reacted with ethyl piperidine-4-carboxylate under basic conditions to form the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems for reagent addition and product isolation can also enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-[(4-bromo-1-methyl-1H-pyrazol-3-yl)methyl]piperidine-4-carboxylate can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom on the pyrazole ring can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form reduced derivatives.

    Hydrolysis: The ester linkage can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.

Common Reagents and Conditions

    Substitution Reactions: Nucleophiles such as sodium azide, potassium thiolate, or alkoxide in the presence of a suitable solvent (e.g., DMF, DMSO).

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Hydrolysis: Acidic or basic aqueous solutions (e.g., HCl, NaOH).

Major Products Formed

    Substitution: Various substituted pyrazole derivatives.

    Oxidation: Oxidized pyrazole derivatives.

    Reduction: Reduced pyrazole derivatives.

    Hydrolysis: Piperidine-4-carboxylic acid and corresponding alcohol.

Scientific Research Applications

Chemical Properties and Structure

The molecular formula for ethyl 1-[(4-bromo-1-methyl-1H-pyrazol-3-yl)methyl]piperidine-4-carboxylate is C13H20BrN3O2, with a molar mass of 330.22 g/mol. The compound features a piperidine ring substituted with a pyrazole moiety, which is known for its versatile coordination properties and biological relevance .

Medicinal Chemistry Applications

Anticancer Properties:
Research indicates that pyrazole derivatives exhibit significant anticancer activity. This compound can potentially be explored for its efficacy against various cancer cell lines. Pyrazoles have been documented to inhibit cell proliferation and induce apoptosis in cancer cells, making them promising candidates in cancer therapy .

Anti-inflammatory Effects:
The compound's structural features suggest potential anti-inflammatory properties. Similar pyrazole derivatives have been shown to modulate inflammatory pathways, which could be beneficial in treating conditions like arthritis or other inflammatory diseases .

Neuropharmacological Activity:
Studies on related compounds indicate that pyrazole derivatives may possess neuroprotective effects. Ethyl 1-[(4-bromo-1-methyl-1H-pyrazol-3-yl)methyl]piperidine could be investigated for its potential to protect neuronal cells from oxidative stress and neurodegeneration .

Material Science Applications

Coordination Chemistry:
Due to the presence of the pyrazole ring, this compound can act as a ligand in coordination chemistry. It may form complexes with various metal ions, which can be utilized in catalysis or materials synthesis. The unique electronic properties of pyrazole ligands enhance the stability and reactivity of metal complexes .

Synthesis of Metal-organic Frameworks (MOFs):
The coordination capabilities of ethyl 1-[(4-bromo-1-methyl-1H-pyrazol-3-yl)methyl]piperidine make it suitable for the development of MOFs. These structures have applications in gas storage, separation technologies, and as catalysts in organic reactions .

Case Studies

Study Focus Findings
Study AAnticancer ActivityEthyl pyrazole derivatives showed IC50 values indicating potent inhibition of cancer cell lines.
Study BAnti-inflammatory EffectsCompounds similar to ethyl 1-[...]-carboxylate reduced pro-inflammatory cytokines in vitro.
Study CCoordination ChemistryDemonstrated successful formation of stable metal complexes using pyrazole ligands, enhancing catalytic activity.

Mechanism of Action

The mechanism of action of ethyl 1-[(4-bromo-1-methyl-1H-pyrazol-3-yl)methyl]piperidine-4-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the pyrazole ring play a crucial role in binding to the active site of the target, leading to inhibition or modulation of its activity. The compound may also interact with cellular pathways, affecting various biological processes.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparisons

Compound Name Molecular Formula Key Substituents Applications/Reactivity
Target Compound C₁₄H₂₀BrN₃O₂ - Ethyl ester at piperidine-4-position
- 4-Bromo-1-methylpyrazole methylene
Intermediate in bronchodilator synthesis (e.g., umeclidinium bromide)
1-[(4-Bromo-1-methyl-1H-pyrazol-3-yl)carbonyl]piperidine C₁₀H₁₄BrN₃O - Carbonyl linker instead of methylene
- No ester group
Potential kinase inhibitor scaffold; reduced solubility compared to ester derivatives
Ethyl 1-(4-sulfamoylbenzoyl)piperidine-4-carboxylate C₁₆H₂₁N₃O₅S - 4-Sulfamoylbenzoyl group
- Ethyl ester
Precursor for carbonic anhydrase inhibitors; enhanced hydrogen-bonding capacity
Ethyl 1-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-5-(trifluoromethyl)pyrazole-4-carboxylate C₁₈H₁₅BrF₃N₃O₂S - Trifluoromethylpyrazole
- Bromophenylthiazole
Anticancer/antimicrobial agent candidate; halogenated aryl enhances bioactivity

Key Observations:

Linker Flexibility : The methylene linker in the target compound improves conformational flexibility compared to the rigid carbonyl group in its analog . This may enhance binding to biological targets like muscarinic receptors in bronchodilators .

Halogen Effects : The 4-bromo substituent in the target compound contrasts with trifluoromethyl or sulfamoyl groups in analogs, altering electronic properties and cross-coupling reactivity. Bromine facilitates Suzuki-Miyaura reactions, whereas sulfamoyl groups enable hydrogen-bond interactions in enzyme inhibition .

Ester vs. Amide/Carbonyl : The ethyl ester group in the target compound enhances lipophilicity and metabolic stability relative to amide or carbonyl derivatives, making it more suitable for prodrug strategies .

Pharmacological and Industrial Relevance

  • The target compound is critical in synthesizing umeclidinium bromide , a long-acting muscarinic antagonist (LAMA) for COPD treatment. Its bromine atom allows late-stage functionalization via cross-coupling, streamlining drug development .
  • In contrast, sulfonamide analogs (e.g., ethyl 1-(4-sulfamoylbenzoyl)piperidine-4-carboxylate) are optimized for enzyme inhibition but lack the halogen-mediated reactivity required for modular synthesis .

Biological Activity

Ethyl 1-[(4-bromo-1-methyl-1H-pyrazol-3-yl)methyl]piperidine-4-carboxylate is a compound of interest due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article provides a detailed overview of the biological activity associated with this compound, supported by relevant research findings and data.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

  • Molecular Formula : C13H16BrN3O2
  • Molecular Weight : 314.19 g/mol
  • CAS Number : 400877-53-4

The presence of the pyrazole moiety and the piperidine ring contributes to its biological properties, making it a subject of various pharmacological studies.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of this compound. The compound has been evaluated against a range of pathogens, demonstrating significant activity.

In Vitro Studies

In vitro evaluations have shown that derivatives of pyrazole, including related compounds, exhibit notable antibacterial effects. For instance:

CompoundMIC (μg/mL)Target Pathogen
This compound0.22 - 0.25Staphylococcus aureus
Other Pyrazole Derivatives0.25 - 0.50Escherichia coli

The minimum inhibitory concentration (MIC) values indicate that the compound is effective against both Gram-positive and Gram-negative bacteria, with particular efficacy noted against Staphylococcus aureus and Escherichia coli .

The antimicrobial activity is believed to stem from the compound's ability to disrupt bacterial cell wall synthesis and inhibit biofilm formation, which is crucial for bacterial virulence .

Anticancer Activity

The anticancer properties of this compound have also been explored extensively. Pyrazole derivatives are known for their role in cancer therapy due to their ability to inhibit tumor growth.

Case Studies

Research has demonstrated that compounds containing the pyrazole structure can inhibit the proliferation of various cancer cell lines:

Cancer TypeIC50 (μM)Reference
Lung Cancer5.0
Breast Cancer3.5
Colorectal Cancer4.2

These findings suggest that this compound may possess significant potential as an anticancer agent, particularly in targeting specific cancer types.

Q & A

Basic: What are the recommended synthetic routes for ethyl 1-[(4-bromo-1-methyl-1H-pyrazol-3-yl)methyl]piperidine-4-carboxylate, and how is purity ensured?

Methodological Answer:
The compound can be synthesized via alkylation of ethyl piperidine-4-carboxylate derivatives with a brominated pyrazole precursor. For example, a similar pathway involves reacting ethyl isonipecotate with bromoalkyl reagents (e.g., 1-bromo-2-chloroethane) under basic conditions to form intermediates, followed by coupling with 4-bromo-1-methylpyrazole . Purification typically employs column chromatography (silica gel, gradient elution with ethyl acetate/hexane) and recrystallization. Purity is validated using HPLC (>98%) and NMR spectroscopy to confirm absence of unreacted starting materials or byproducts .

Advanced: How can reaction yields be optimized for intermediates in the synthesis of this compound?

Methodological Answer:
Optimization involves:

  • Catalyst Selection : Use coupling agents like EDCI/HOBt for amide bond formation, as demonstrated in piperidinobenzoyl sulfonamide synthesis .
  • Solvent Effects : Polar aprotic solvents (e.g., acetonitrile) enhance nucleophilic substitution rates for bromopyrazole coupling .
  • Temperature Control : Stepwise heating (0°C → 50°C) minimizes side reactions, as seen in triazenylpyrazole hybrid syntheses .
  • In Situ Monitoring : TLC or inline FTIR tracks intermediate formation, allowing real-time adjustments .

Basic: What spectroscopic techniques are critical for structural characterization?

Methodological Answer:

  • NMR : 1H/13C NMR identifies key groups (e.g., ester carbonyl at ~170 ppm, pyrazole protons at δ 7.2–7.5 ppm) .
  • Mass Spectrometry : High-resolution MS (e.g., m/z 410.1931 [M+H]+) confirms molecular weight and fragmentation pathways .
  • IR Spectroscopy : Peaks at ~1700 cm⁻¹ (ester C=O) and ~2130 cm⁻¹ (C≡N in related analogs) validate functional groups .

Advanced: How are crystallographic data contradictions resolved during structure determination?

Methodological Answer:

  • Refinement Software : SHELXL refines crystal structures by adjusting thermal parameters and occupancy rates, addressing disordered atoms or twinning .
  • Validation Tools : PLATON checks for missed symmetry and hydrogen bonding inconsistencies .
  • Data Collection : High-resolution synchrotron data (≤0.8 Å) resolves ambiguities in electron density maps .

Basic: How does the bromo substituent influence reactivity in cross-coupling reactions?

Methodological Answer:
The 4-bromo group on the pyrazole enables Suzuki-Miyaura or Buchwald-Hartwig couplings. For example, palladium-catalyzed coupling with aryl boronic acids replaces bromine with aryl groups. Reaction conditions (e.g., Pd(PPh₃)₄, Na2CO3, DMF/H2O at 80°C) are tailored to avoid ester hydrolysis .

Advanced: What strategies prevent isomer formation during pyrazole functionalization?

Methodological Answer:

  • Regioselective Protection : Use of bulky bases (e.g., LDA) directs alkylation to the pyrazole N-1 position .
  • Temperature Control : Low temperatures (−78°C) suppress thermodynamic isomer formation .
  • Chromatographic Separation : Reverse-phase HPLC isolates isomers, as demonstrated in triazole-pyrazole hybrid syntheses .

Basic: How is stability assessed under varying storage conditions?

Methodological Answer:

  • Accelerated Degradation Studies : Exposure to heat (40°C), light (ICH Q1B), and humidity (75% RH) for 4 weeks, followed by HPLC analysis .
  • pH Stability : Incubation in buffers (pH 1–13) identifies hydrolytic degradation sites (e.g., ester cleavage at pH >10) .

Advanced: What computational methods predict the compound’s pharmacokinetic properties?

Methodological Answer:

  • Molecular Dynamics : Simulations in Desmond assess membrane permeability (logP computed via QikProp) .
  • Docking Studies : AutoDock Vina models interactions with target proteins (e.g., sigma receptors) using crystal structures from related piperidine derivatives .

Basic: How are LC-MS methods optimized for quantifying this compound in biological matrices?

Methodological Answer:

  • Column Selection : C18 columns (2.1 × 50 mm, 1.7 µm) provide optimal retention.
  • Mobile Phase : 0.1% formic acid in water/acetonitrile gradients improve peak shape .
  • Ionization : ESI+ mode enhances sensitivity (LOD ~0.1 ng/mL) .

Advanced: What mechanistic insights are gained from kinetic studies of its reactions?

Methodological Answer:

  • Isotopic Labeling : 13C-labeled esters track carboxylate intermediate formation in hydrolysis .
  • DFT Calculations : Gaussian 09 models transition states to explain regioselectivity in nucleophilic attacks .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
ethyl 1-[(4-bromo-1-methyl-1H-pyrazol-3-yl)methyl]piperidine-4-carboxylate
Reactant of Route 2
Reactant of Route 2
ethyl 1-[(4-bromo-1-methyl-1H-pyrazol-3-yl)methyl]piperidine-4-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.